molecular formula C15H15N3O2S2 B12719399 N-(5-Cyclohexylidene-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide CAS No. 72732-40-2

N-(5-Cyclohexylidene-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide

Cat. No.: B12719399
CAS No.: 72732-40-2
M. Wt: 333.4 g/mol
InChI Key: YLPPOUJDRKNVCH-UHFFFAOYSA-N
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Description

N-(5-Cyclohexylidene-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide is a complex organic compound that features a thiazolidine ring, a pyridine ring, and a cyclohexylidene group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclohexylidene-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur.

    Cyclohexylidene Group Introduction: This step involves the addition of a cyclohexylidene group to the thiazolidine ring, possibly through a condensation reaction.

    Pyridinecarboxamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the cyclohexylidene group.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: Various substitution reactions could occur, especially on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

N-(5-Cyclohexylidene-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Cyclohexylidene-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide would depend on its specific interactions with biological targets. This could involve:

    Molecular Targets: Such as enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound might modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidine ring and various substituents.

    Pyridinecarboxamides: Compounds with a pyridine ring and a carboxamide group.

    Cyclohexylidene Derivatives: Compounds featuring a cyclohexylidene group.

Uniqueness

N-(5-Cyclohexylidene-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

72732-40-2

Molecular Formula

C15H15N3O2S2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(5-cyclohexylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-4-carboxamide

InChI

InChI=1S/C15H15N3O2S2/c19-13(11-6-8-16-9-7-11)17-18-14(20)12(22-15(18)21)10-4-2-1-3-5-10/h6-9H,1-5H2,(H,17,19)

InChI Key

YLPPOUJDRKNVCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)CC1

Origin of Product

United States

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